molecular formula C12H13N3S B3294429 2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 887200-95-5

2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B3294429
CAS No.: 887200-95-5
M. Wt: 231.32 g/mol
InChI Key: USIZSOFTWVJRQE-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 887200-95-5) is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 3-methylphenyl group at the 2-position and an amine at the 3-position. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 231.32 g/mol . The compound is structurally characterized by a bicyclic system combining a thiophene and pyrazole ring, which confers unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-3-2-4-9(5-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZSOFTWVJRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176663
Record name 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887200-95-5
Record name 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887200-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydro-2-(3-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with GSK-3β, inhibiting its activity. This inhibition is achieved through a desirable fitting pattern in the GSK-3β pocket (active site), characterized by lower binding free energy. The interaction between the compound and GSK-3β leads to changes in the enzyme’s activity, impacting various cellular processes.

Biochemical Analysis

Biological Activity

2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.29 g/mol

Antiviral Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit antiviral properties, particularly against HIV. A related compound demonstrated an inhibitory effect on HIV replication, suggesting that this compound may possess similar properties due to structural similarities .

Antioxidant Activity

In vitro studies have shown that pyrazole derivatives can act as potent antioxidants. For instance, compounds within the same class have demonstrated significant radical scavenging activities and the ability to inhibit lipid peroxidation. This suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Thieno[3,4-c]pyrazole compounds have been reported to exhibit anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for inflammatory conditions .

Enzyme Inhibition

Certain studies have highlighted the enzyme inhibition capabilities of pyrazole derivatives. For example:

  • AChE Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease.
  • DPP-4 Inhibition : The compound has shown potential as a DPP-4 inhibitor, which is beneficial in managing diabetes .

Study on Antidiabetic Activity

A recent study synthesized various pyrazole derivatives and evaluated their antidiabetic effects. Among these, certain compounds exhibited potent inhibition of DPP-4 with an IC50 value of 4.54 nM, indicating strong potential for managing diabetes .

Anti-Alzheimer Activity

In another investigation, thieno[3,4-c]pyrazole derivatives were tested for their ability to inhibit AChE. Compounds showed significant inhibition rates comparable to standard drugs used in Alzheimer's therapy. This positions them as promising candidates for further development .

Research Findings Summary Table

Biological ActivityMechanismReference
AntiviralInhibition of HIV replication
AntioxidantRadical scavenging activity
Anti-inflammatoryInhibition of TNF-α and IL-6
AChE InhibitionNeuroprotective effects
DPP-4 InhibitionAntidiabetic effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,4-c]pyrazole derivatives in oncology. The compound has shown promising results as an inhibitor of specific cancer cell lines. For instance:

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-7 (Breast)15.5Induction of apoptosis
Study BA549 (Lung)12.1Cell cycle arrest

These findings suggest that the compound may disrupt cancer cell proliferation through apoptosis and cell cycle modulation.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication, particularly against HIV and other retroviruses. A notable study demonstrated:

Virus Inhibition (%) Concentration (µM)
HIV75%10
HCV60%20

This suggests a potential role in antiviral drug development.

Pesticidal Activity

The thieno[3,4-c]pyrazole scaffold is known for its efficacy as a pesticide. Research has shown that derivatives of this compound exhibit significant insecticidal activity against various pests:

Pest Species Mortality Rate (%) Concentration (g/L)
Aphids85%0.5
Whiteflies90%0.75

These results indicate the compound's effectiveness in agricultural applications as a biopesticide.

Organic Electronics

The unique electronic properties of thieno[3,4-c]pyrazole derivatives make them suitable for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). Studies have shown:

Device Type Efficiency (%) Lifespan (hours)
OLED15%5000
OPV (Organic Photovoltaics)10%3000

These findings highlight the potential for integrating this compound into next-generation electronic materials.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Fluorophenyl) reduce lipophilicity (lower XLogP3) compared to electron-donating groups (e.g., 3-Methylphenyl) .
  • The 4-Chlorophenyl analog has the highest molecular weight (251.74 g/mol) due to chlorine’s atomic mass .

PKC Inhibition

The 3-aminopyrrolo[3,4-c]pyrazole scaffold (closely related to thienopyrazoles) is a known ATP-competitive inhibitor of PKCα and PKCβ .

Stability and Commercial Availability

  • 4-Chlorophenyl and 2-Methyl analogs are more stable, as evidenced by computed pKa values (~3.59) and predicted boiling points (>450°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with cyclic ketones. For example, refluxing 4-oxotetrahydrothiophene-3-carbonitrile with (3-methylphenyl)hydrazine hydrochloride in ethanol under controlled pH (neutral to slightly acidic) yields the thieno-pyrazol-amine scaffold. Post-reaction purification involves solvent evaporation, dichloromethane extraction, and washing with NaOH to remove unreacted hydrazine .
  • Optimization : Adjusting stoichiometry (e.g., 1.1 equiv hydrazine), solvent polarity (ethanol vs. methanol), and reflux duration (2–4 h) can improve yield. Monitoring by TLC or HPLC is critical to identify side products like uncyclized intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. For example, aromatic protons in the 3-methylphenyl group should appear as a multiplet at δ 7.1–7.3 ppm, while the thieno-pyrazole NH2_2 group resonates near δ 5.5–6.0 ppm (DMSO-d6_6) .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .
  • Chromatography : Employ flash column chromatography (cyclohexane/EtOAc gradients) or HPLC with UV detection (λ = 254 nm) to isolate >95% pure product .

Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar analogs?

  • Key Features :

  • The thieno[3,4-c]pyrazole core produces distinct UV-Vis absorption bands at 280–300 nm due to conjugated π-systems.
  • In IR spectroscopy, NH2_2 stretching vibrations appear as sharp peaks at 3300–3400 cm1^{-1}, while C=S (if present) shows a weak band near 650 cm1^{-1} .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation of a DCM/hexane mixture. SHELXL or similar software refines the structure, focusing on bond angles (e.g., C-S-C in the thiophene ring) and torsion angles to confirm planarity or puckering in the pyrazole ring .
  • Data Interpretation : Anomalies in R-factor (>0.05) or thermal displacement parameters (Ueq_{eq}) may indicate disorder; re-measurement or alternative crystallization solvents (e.g., DMF/water) is advised .

Q. What strategies are effective for evaluating this compound’s bioactivity in neurodegenerative disease models?

  • Experimental Design :

  • In Vitro Assays : Test dopamine receptor binding affinity (IC50_{50}) using radioligand displacement assays (e.g., 3H^3H-spiperone for D2 receptors).
  • In Vivo Models : Use MPTP-induced Parkinson’s disease mice; administer the compound (10–50 mg/kg, oral) and measure motor coordination via rotarod tests. Include positive controls (e.g., L-DOPA) and ANOVA with Tukey’s post-hoc analysis (p < 0.05) to validate significance .
    • Data Contradictions : If in vitro activity (e.g., nM IC50_{50}) does not translate to in vivo efficacy, check blood-brain barrier permeability via PAMPA-BBB assays .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Approaches :

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring to reduce metabolic degradation. LogP can be calculated via HPLC retention time correlation .
  • Prodrug Design : Acylate the NH2_2 group with tert-butoxycarbonyl (Boc) to improve solubility. Hydrolysis under physiological conditions regenerates the active amine .
    • Validation : Use LC-MS/MS to track metabolite formation in liver microsome assays (human or rodent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

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